molecular formula C8H12N2O2 B12941790 1-Butyl-1h-pyrazole-4-carboxylic acid

1-Butyl-1h-pyrazole-4-carboxylic acid

Cat. No.: B12941790
M. Wt: 168.19 g/mol
InChI Key: MBIUCJBODNXVHC-UHFFFAOYSA-N
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Description

1-Butyl-1H-pyrazole-4-carboxylic acid (CAS 113100-46-2) is a versatile chemical building block of significant interest in advanced materials and medicinal chemistry research. This organometallic ligand possesses a bifunctional structure, featuring both a pyrazolate nitrogen donor and a carboxylate group, enabling the construction of intricate metal-organic frameworks (MOFs) and coordination polymers with transition metals like copper and nickel . These materials are extensively investigated for their potential in gas adsorption, separation, catalysis, and luminescent sensing due to their high surface area and structural tunability . In life sciences research, derivatives of 1H-pyrazole-4-carboxylic acid demonstrate notable biological activity. Esters of this core structure have been identified as key intermediates for developing novel agrochemical microbicides and herbicides . Furthermore, structural analogues, particularly 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, have been commercialized as potent succinate dehydrogenase (SDH) inhibitor fungicides, highlighting the value of this chemotype in creating effective crop protection agents . Previous in vitro studies also indicate that some 1H-pyrazole-4-carboxylates exhibit antibacterial activity against specific Gram-positive bacterial strains, underscoring their potential in antimicrobial research . With a molecular formula of C9H14N2O2 and a molecular weight of 182.22 g/mol, this compound serves as a crucial precursor in organic synthesis. It is typically supplied with high purity for research applications. This product is intended for laboratory research use only and is not classified as a drug, agricultural product, or substance for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1-butylpyrazole-4-carboxylic acid

InChI

InChI=1S/C8H12N2O2/c1-2-3-4-10-6-7(5-9-10)8(11)12/h5-6H,2-4H2,1H3,(H,11,12)

InChI Key

MBIUCJBODNXVHC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C=N1)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 1 Butyl 1h Pyrazole 4 Carboxylic Acid

De Novo Synthetic Pathways to the Pyrazole (B372694) Core

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several robust methods available for its construction. These pathways can be adapted to produce the 1-butyl-1H-pyrazole-4-carboxylic acid scaffold by selecting appropriate starting materials.

Cyclocondensation reactions are a primary and classic method for forming the pyrazole ring. The most well-known of these is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648). beilstein-journals.orgnih.gov To form the specific 1-butylpyrazole core, butylhydrazine (B1329735) would be used as the hydrazine component. The reaction of α,β-unsaturated ketones or acetylenic ketones with hydrazines also serves as a viable pathway, often proceeding through a pyrazoline intermediate which is subsequently oxidized to the aromatic pyrazole. nih.govmdpi.com

1,3-Dipolar cycloaddition reactions offer another powerful route to the pyrazole core. nih.gov These reactions typically involve the [3+2] cycloaddition of a dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, like an alkyne or an alkyne equivalent. mdpi.comnih.gov For instance, the reaction of a diazoalkane with an appropriately substituted alkyne can yield the desired pyrazole structure with high regioselectivity. mdpi.com

Reaction TypeKey ReactantsProduct TypeReference
Knorr Synthesis1,3-Dicarbonyl Compound + HydrazinePyrazole beilstein-journals.orgnih.gov
From α,β-Unsaturated Ketonesα,β-Unsaturated Ketone + HydrazinePyrazoline (then Pyrazole) nih.govmdpi.com
1,3-Dipolar CycloadditionNitrile Imine + AlkynePyrazole nih.govnih.gov
1,3-Dipolar CycloadditionDiazo Compound + AlkynePyrazole mdpi.com

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, provide an efficient and atom-economical approach to complex molecules like pyrazoles. beilstein-journals.orgnih.govnih.gov Several MCR strategies have been developed for the synthesis of pyrazole-4-carboxylates. beilstein-journals.org A common three-component reaction involves the condensation of a β-ketoester, an aldehyde, and a hydrazine. beilstein-journals.orgsid.ir By using butylhydrazine and a suitable β-ketoester, this method can be tailored to produce this compound esters directly. sid.ir The use of catalysts, such as magnetic ionic liquids, has been shown to improve the efficiency and environmental friendliness of these reactions. sid.ir

Modern catalytic methods, particularly those employing transition metals like palladium and copper, have become indispensable in heterocyclic synthesis. chemscene.com While often used for functionalizing a pre-existing ring, catalytic reactions can also be integral to the ring's formation. Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones is one such method that provides a broad range of pyrazole derivatives. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are more commonly used to introduce substituents onto the pyrazole ring after its formation. nih.govnih.govrsc.org However, domino reactions involving palladium catalysis can construct complex heterocyclic systems from linear precursors in a single sequence. acs.org For instance, a palladium catalyst can trigger an intramolecular N-arylation followed by a C-H activation and aryl-aryl bond formation. acs.org Similarly, copper catalysts can promote cyclization reactions, such as the Ullmann condensation, to form N-substituted pyrazoles. beilstein-journals.org

CatalystReaction TypePurposeReference
PalladiumCross-Coupling (e.g., Suzuki)Functionalization of pyrazole ring nih.govnih.gov
CopperAerobic Oxidative CyclizationPyrazole ring formation organic-chemistry.org
CopperUllmann CondensationN-Arylation/Alkylation beilstein-journals.org

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic and heterocyclic compounds. mdpi.comchemmethod.com It is particularly useful in pyrazole chemistry for the synthesis of pyrazole-4-carbaldehydes, which are direct precursors to pyrazole-4-carboxylic acids. bohrium.comdegres.eu The reaction typically involves treating a hydrazone with the Vilsmeier reagent (commonly a mixture of phosphorus oxychloride and dimethylformamide). chemmethod.comdegres.eusemanticscholar.org The resulting pyrazole-4-carbaldehyde can then be easily oxidized to the corresponding carboxylic acid. This strategy allows for the introduction of the C4-substituent at a late stage of the synthesis. Microwave-assisted Vilsmeier-Haack reactions have been developed to improve reaction times and yields. bohrium.com

Functionalization and Derivatization of this compound

Once this compound is obtained, the carboxylic acid moiety serves as a handle for further derivatization, most commonly through esterification and amidation reactions.

Esterification of the carboxylic acid can be readily achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic and effective approach. masterorganicchemistry.com Alternatively, the acid can be converted to its methyl ester using reagents like trimethylsilylated diazomethane (B1218177) or by reaction with methyl iodide in the presence of a base such as potassium carbonate. chemicalbook.com

Amidation involves the formation of a new carbon-nitrogen bond by reacting the carboxylic acid with an amine. While direct thermal condensation is possible, it often requires high temperatures. mdpi.com A more common and milder approach involves activating the carboxylic acid first. This can be done by converting it to a more reactive species, such as an acyl chloride (e.g., using thionyl chloride or oxalyl chloride), which then readily reacts with an amine to form the desired amide. nih.gov This two-step procedure is widely used for the synthesis of pyrazole-4-carboxamides, which are prevalent in medicinal chemistry and agrochemistry. nih.govresearchgate.net

TransformationReagents & ConditionsProductReference
Esterification
Fischer EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Ester (R-COOR') masterorganicchemistry.com
AlkylationAlkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃)Ester (R-COOCH₃) chemicalbook.com
Amidation
Two-Step (via Acyl Chloride)1. SOCl₂ or (COCl)₂2. Amine (R'R"NH)Amide (R-CONR'R") nih.gov
Direct Catalytic AmidationAmine (R'R"NH), Catalyst, Water removalAmide (R-CONR'R") mdpi.com

Alkylation and Arylation at the N1-Butyl Position and Pyrazole Ring

Alkylation and arylation reactions are fundamental strategies for modifying the pyrazole core, offering pathways to introduce a wide range of substituents that can modulate the compound's physicochemical and biological properties. While the N1-position of the parent pyrazole is already occupied by a butyl group in the target compound, further functionalization on the pyrazole ring itself or modification of the existing butyl chain can be envisioned.

Research into N-alkylation of pyrazoles has demonstrated efficient and environmentally friendly methods. For instance, a metal-free catalytic system using tetrabutylammonium (B224687) hydrogen sulfate (B86663) (Bu4NHSO4) in water has been successfully employed for the direct N-allylation of pyrazole and its derivatives with allylic alcohols. researchgate.net This atom-economic strategy provides allylic amines with isolated yields ranging from 11-93% and the catalyst can be recycled multiple times without significant loss of activity. researchgate.net Such methodologies could potentially be adapted for modifying the substituents on the pyrazole ring.

Furthermore, reactions involving N-alkylhydrazones of aliphatic ketones with the Vilsmeier-Haack reagent (DMF-POCl3) have been shown to be a regioselective and high-yielding route (72-83%) to 1,3,4-trisubstituted pyrazoles. researchgate.net This highlights the possibility of introducing additional alkyl groups onto the pyrazole ring system.

Table 1: Examples of Alkylation/Arylation Reactions on Pyrazole Scaffolds

Reaction Type Reagents Catalyst Solvent Key Feature Reference
N-Allylation Allylic Alcohols, Pyrazole Bu4NHSO4 Water Metal-free, recyclable catalyst, sustainable system. researchgate.net
N-Alkylation N-alkylhydrazones Vilsmeier-Haack Reagent - Regioselective synthesis of trisubstituted pyrazoles. researchgate.net
C4-Iodination α,β-alkynic hydrazones Molecular Iodine - Electrophilic cyclization to form 4-iodopyrazoles. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyrazole Ring

The pyrazole ring exhibits aromatic character and can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups at specific positions. The outcome of these reactions is governed by the electronic nature of the substituents already present on the ring.

Electrophilic Aromatic Substitution (EAS): The pyrazole ring is generally considered electron-rich, making it susceptible to attack by electrophiles. masterorganicchemistry.comyoutube.com The reaction proceeds via a two-step mechanism involving the formation of a cationic intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com In the case of this compound, the N-butyl group is an activating group, while the carboxylic acid at the C4 position is a deactivating group. The interplay of these groups directs incoming electrophiles. For example, the synthesis of 4-iodopyrazoles has been achieved through the electrophilic cyclization of α,β-alkynic hydrazones mediated by molecular iodine. nih.gov

Nucleophilic Aromatic Substitution (NAS): While less common for electron-rich rings, NAS can occur on pyrazole rings, particularly if they are substituted with strong electron-withdrawing groups or have a suitable leaving group. youtube.com Research on 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid demonstrates that its acid chloride derivative readily reacts with various N-nucleophiles and alcohols to form corresponding amides and esters. researchgate.net This indicates that the carboxylic acid moiety of this compound can be converted to other functional groups via nucleophilic attack on an activated derivative.

Click Chemistry Approaches for Conjugation and Scaffold Diversification

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for bioconjugation and materials science. nih.gov The this compound scaffold is well-suited for derivatization using click chemistry, primarily by modifying its carboxylic acid handle.

The carboxylic acid can be converted into an azide (B81097) or an alkyne, which can then participate in the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov These reactions allow for the efficient conjugation of the pyrazole molecule to other molecules, such as biomolecules or polymers. nih.gov

In a different approach, certain pyrazole derivatives themselves can act as click reagents. 4H-pyrazoles have been investigated as dienes in Diels-Alder reactions. nih.gov For example, 4-oxo-substituted 4H-pyrazoles react rapidly with strained alkynes like bicyclo[6.1.0]non-4-yne (BCN) with second-order rate constants comparable to common bioorthogonal reactions (e.g., 0.17 M⁻¹ s⁻¹). nih.gov This opens up possibilities for using pyrazole-based scaffolds in bioorthogonal labeling and diversification.

Green Chemistry Principles and Reaction Optimization in Synthesis

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance efficiency. The synthesis of this compound and its derivatives benefits significantly from such approaches.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved purity of products compared to conventional heating methods. dergipark.org.tr

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

Synthesis Conventional Method Microwave-Assisted Method Key Improvement Reference
4-(Pyrazol-1-yl)carboxanilides ~2 days A few minutes Drastic reduction in reaction time, improved yields. acs.org, nih.gov
1-Aryl-1H-pyrazole-5-amines Longer reaction times 10-15 minutes Time and resource efficiency. nih.gov
1H-Pyrazole-4-carboxylic acid esters Hours (thermal) Seconds Significant time reduction. researchgate.net

Solvent-Free and Environmentally Benign Reaction Conditions

Minimizing or eliminating the use of hazardous organic solvents is a core principle of green chemistry. Syntheses performed under solvent-free (neat) conditions or in environmentally benign solvents like water are highly desirable.

An efficient, solvent-free method for synthesizing various substituted 1H-pyrazole-4-carboxylic acid esters has been reported using a Vilsmeier reagent under neat thermal or microwave conditions. researchgate.netresearchgate.net Another green approach involves a one-pot, multicomponent reaction for synthesizing pyrazole-4-carboxylic acid ethyl esters using a magnetic ionic liquid as a catalyst under solvent-free conditions. sid.ir Furthermore, the N-allylation of pyrazoles has been successfully performed in water, showcasing the utility of this universal green solvent. researchgate.netnih.gov

Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, while using only substoichiometric amounts of the catalyst. chemscene.com Various innovative catalytic systems have been developed for the synthesis of pyrazole derivatives.

A notable example is the use of a magnetic ionic liquid, 1-butyl-3-methyl-imidazolium tetrachloroferrate ([bmim][FeCl4]), as a recyclable catalyst for the one-pot synthesis of pyrazole-4-carboxylic acid ethyl esters. sid.ir This catalyst can be easily separated using a magnet and reused without a significant drop in activity. sid.ir In another advancement, a metal-free system using Bu4NHSO4 has been developed for the N-allylation of pyrazoles in water, offering a sustainable and recyclable catalytic process. researchgate.net Additionally, temperature-controlled divergent synthesis of pyrazoles has been achieved without the need for transition-metal catalysts, providing a practical and green strategy with excellent functional-group tolerance. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Butyl 1h Pyrazole 4 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D NMR (¹H, ¹³C, ¹⁵N) for Basic Structural Assignment

One-dimensional NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, offers fundamental insights into the molecular structure of 1-Butyl-1H-pyrazole-4-carboxylic acid.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would characteristically show signals for the protons on the pyrazole (B372694) ring and the butyl group. The protons on the pyrazole ring (at positions 3 and 5) would appear as distinct singlets in the aromatic region. The butyl group protons would present as a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the nitrogen atom of the pyrazole ring. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be observed for the carbonyl carbon of the carboxylic acid, the two sp²-hybridized carbons of the pyrazole ring, and the four sp³-hybridized carbons of the butyl chain. The chemical shifts of the pyrazole ring carbons are indicative of their electronic environment. researchgate.net

¹⁵N NMR: ¹⁵N NMR spectroscopy is a powerful tool for probing the electronic structure of nitrogen-containing heterocycles like pyrazoles. scilit.comacs.orgpsu.eduacs.orgspectrabase.com The chemical shifts of the two nitrogen atoms in the pyrazole ring of this compound would be different, reflecting their distinct bonding environments (a pyrrole-type nitrogen and a pyridine-type nitrogen). These shifts are sensitive to substituent effects and intermolecular interactions, such as hydrogen bonding. acs.org

A study on the synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives, which are structurally related to the target compound, utilized ¹H NMR for characterization, confirming the expected proton ratios and splitting patterns. sid.ir

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H3 (pyrazole)~7.8-
H5 (pyrazole)~8.0-
COOH>10 (broad)-
N-CH₂-~4.2 (t)~50
-CH₂-CH₂-~1.8 (m)~32
-CH₂-CH₃~1.3 (m)~20
-CH₃~0.9 (t)~13
C3 (pyrazole)-~138
C4 (pyrazole)-~115
C5 (pyrazole)-~130
C=O-~165

Note: These are approximate predicted values and can vary based on the solvent and other experimental conditions.

2D NMR (COSY, HSQC, HMBC, NOESY) for Regioisomeric Discrimination and Complex Structure Elucidation

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals from 1D NMR and for determining the connectivity and spatial relationships between atoms, which is crucial for distinguishing between regioisomers.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene protons of the butyl group, confirming their sequence. The absence of cross-peaks between the pyrazole ring protons would confirm their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is instrumental in assigning the ¹³C signals based on their attached protons. For example, the signals for the CH, CH₂, and CH₃ groups of the butyl chain and the CH groups of the pyrazole ring can be definitively assigned.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons. This is critical for determining the conformation of the molecule and for distinguishing between regioisomers where through-bond correlations might be ambiguous. For example, NOESY can show correlations between the protons of the N-butyl group and the proton at the C5 position of the pyrazole ring, confirming the N1 substitution.

The application of these 2D NMR techniques provides a comprehensive and unambiguous structural elucidation of this compound, leaving no doubt about the connectivity and stereochemistry.

Dynamic NMR for Conformational Analysis and Tautomerism Studies

Dynamic NMR (DNMR) is a technique used to study the rates and mechanisms of dynamic processes such as conformational changes and tautomerism. researchgate.net While this compound itself does not exhibit annular tautomerism due to the N-butyl substituent, its derivatives or related pyrazoles with an NH proton can be studied for tautomeric exchange. psu.eduresearchgate.netnih.gov

For this compound, DNMR could be employed to study the rotational dynamics around the N-C bond of the butyl group and the C-C bond connecting the carboxylic acid to the pyrazole ring. By varying the temperature, it is possible to observe changes in the NMR spectra that correspond to the slowing or freezing of these rotational processes, providing insights into the energy barriers and preferred conformations of the molecule. Theoretical investigations on substituted pyrazoles have also been conducted to understand their dynamic properties. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₉H₁₄N₂O₂), HRMS would confirm the molecular formula by providing a measured mass that is very close to the calculated theoretical mass. This is a critical step in the identification of a new or synthesized compound. A study on the synthesis of novel pyrazole derivatives confirmed the structures of the synthesized compounds through HRMS investigation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. The analysis of these fragmentation patterns provides detailed structural information. libretexts.orgresearchgate.net

For this compound, the fragmentation in an MS/MS experiment would likely involve initial loss of the butyl group or the carboxylic acid group. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon monoxide (CO). libretexts.org The pyrazole ring itself can also undergo characteristic fragmentation, often involving the loss of N₂ or HCN. researchgate.net By carefully analyzing the masses of the fragment ions, a detailed fragmentation pathway can be proposed, which serves as a fingerprint for the molecule and further confirms its structure. Studies on the fragmentation of phthalate (B1215562) metabolites have shown how understanding these pathways can aid in the identification of unknown compounds in non-targeted analyses. nih.gov

Table 2: Predicted HRMS and Potential MS/MS Fragments for this compound

IonFormulaPredicted Exact Mass (m/z)Description
[M+H]⁺C₉H₁₅N₂O₂⁺183.1128Protonated molecule
[M-C₄H₉]⁺C₅H₅N₂O₂⁺125.0346Loss of butyl group
[M-COOH]⁺C₈H₁₃N₂⁺137.1073Loss of carboxylic acid group
[M-H₂O+H]⁺C₉H₁₃N₂O⁺165.1022Loss of water

Note: These are predicted values and fragmentation patterns can be influenced by the ionization method and collision energy.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile compounds like pyrazole carboxylic acids without causing fragmentation. nih.gov This method facilitates the production of gas-phase ions from solution, which are then analyzed by the mass spectrometer. nih.gov For carboxylic acids, analysis is typically performed in the negative ion mode, which facilitates the deprotonation of the acidic proton. scispace.com

In the analysis of this compound (molar mass: 168.196 g/mol ), the most common ion observed would be the deprotonated molecular ion, [M-H]⁻, at an m/z ratio corresponding to the loss of a proton. scispace.com The common carboxylic acid group makes these compounds amenable to ESI in negative ionization mode. scispace.com Depending on the concentration and solvent conditions, other species may also be observed. These can include the formation of deprotonated dimer ions, [2M-H]⁻, and sodium adducts of the dimer, such as [2M-2H+Na]⁻. scispace.com In the positive ion mode, protonated molecules [M+H]⁺ can be formed. nih.gov Advanced methods, such as charge-reversal derivatization where the carboxylic acid is converted to a cationic amide, can enhance detection sensitivity by 10- to 20-fold compared to standard negative mode analysis. nih.gov

Table 1: Potential Ions for this compound in ESI-MS

Ion Species Formula Calculated m/z Ionization Mode
Protonated Molecule [C₈H₁₂N₂O₂ + H]⁺ 169.097 Positive
Deprotonated Molecule [C₈H₁₂N₂O₂ - H]⁻ 167.083 Negative
Deprotonated Dimer [2(C₈H₁₂N₂O₂) - H]⁻ 335.173 Negative

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, bond angles, and intermolecular interactions of a crystalline solid. For derivatives of this compound, this technique reveals how molecules pack in the solid state, which is primarily governed by hydrogen bonding and other non-covalent interactions. tandfonline.comniscpr.res.in

Table 2: Typical Bond Lengths and Angles for the Pyrazole Carboxylic Acid Core (Based on Analogous Structures)

Parameter Typical Value Reference
N1-N2 Bond Length 1.255 - 1.458 Å cambridge.org
C=O Bond Length ~1.21 Å cambridge.org
C-O Bond Length ~1.32 Å cambridge.org
Pyrazole Ring Angles 103° - 112° rdd.edu.iq

Powder X-ray Diffraction (PXRD) is an essential tool for the analysis of polycrystalline materials. It is used to confirm the bulk purity of a synthesized sample and to identify different crystalline forms, or polymorphs. researchgate.net The experimental PXRD pattern of a synthesized batch of this compound can be compared directly to a pattern simulated from its single-crystal X-ray diffraction data. researchgate.net A perfect match between the experimental and simulated patterns confirms the phase purity of the bulk sample. researchgate.net

Furthermore, PXRD is critical for studying polymorphism, where a compound can exist in multiple crystal structures with different physical properties. Each polymorph will produce a unique diffraction pattern. In-situ variable-temperature powder X-ray diffraction (VT-PXRD) can be employed to monitor phase transitions between polymorphs or to observe the formation of cocrystals upon heating. nih.gov This technique is crucial for identifying the stable crystalline phase of a compound under specific conditions. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups within a molecule by probing its vibrational modes. uobabylon.edu.iq For this compound, these spectra provide clear signatures for the carboxylic acid, pyrazole ring, and butyl substituent.

The most characteristic feature in the IR spectrum of a carboxylic acid is a very broad O-H stretching absorption, typically found in the 2500–3300 cm⁻¹ region, resulting from strong hydrogen bonding. libretexts.orgopenstax.org The carbonyl (C=O) stretch gives rise to an intense peak between 1710 and 1760 cm⁻¹. libretexts.org For dimeric, hydrogen-bonded carboxylic acids, this peak is commonly observed around 1710 cm⁻¹. openstax.org Conjugation with the pyrazole ring can lower this frequency by 20-30 cm⁻¹. libretexts.org

The pyrazole ring itself has several characteristic vibrations. C=N stretching vibrations are typically observed in the 1509-1600 cm⁻¹ range. acs.org The N-N stretching vibration of the pyrazole ring is expected around 1539 cm⁻¹. niscpr.res.in The C-H stretching vibrations of the butyl group's CH₂ and CH₃ moieties appear in the 2850-3000 cm⁻¹ region. Theoretical calculations using methods like Density Functional Theory (DFT) can be used to compute harmonic vibrational frequencies, which show a high correlation with experimental values and aid in the precise assignment of each band. derpharmachemica.comresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Carboxylic Acid O-H stretch (H-bonded) 2500 - 3300 (very broad) libretexts.orgopenstax.org
Carboxylic Acid C=O stretch (dimeric) ~1710 openstax.orglibretexts.org
Carboxylic Acid C-O stretch 1260 - 1320 uobabylon.edu.iq
Alkyl (Butyl) C-H stretch 2850 - 2960 General
Pyrazole Ring C-H stretch (aromatic) ~3100 General
Pyrazole Ring C=N stretch 1509 - 1600 acs.org
Pyrazole Ring N-N stretch ~1540 niscpr.res.in

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. uobabylon.edu.iq This technique is particularly useful for studying compounds with π-electron systems, such as the pyrazole ring in this compound. The absorption of UV light leads to electronic transitions, most commonly π → π* transitions in conjugated systems. uobabylon.edu.iq

The pyrazole ring itself exhibits a π → π* transition, with the parent pyrazole absorbing around 210 nm. nist.govresearchgate.net For pyrazole derivatives with chromophoric groups, these absorption maxima can shift. A study on ethyl 3-methyl-1H-pyrazole-4-carboxylate, a close structural analog, reported absorption maxima in the ranges of 235–238 nm and 285–293 nm, attributed to the pyrazole-carboxylate chromophore. nih.gov The presence of the carboxylic acid group and the butyl substituent can influence the exact position and intensity of these absorption bands. The solvent used for the analysis can also affect the λmax values due to interactions with the solute.

Table 4: Expected Electronic Transitions and Absorption Maxima (λmax) for this compound

Chromophore Electronic Transition Expected λmax Range (nm) Reference
Pyrazole Ring π → π* ~210 nist.govresearchgate.net
Pyrazole-4-Carboxylate π → π* 235 - 295 nih.gov

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like oxygen, O) in a compound. It serves as a crucial check for the purity and verifies the empirical formula of a newly synthesized compound. rdd.edu.iqnih.gov

For this compound, the molecular formula is C₈H₁₂N₂O₂. The theoretical elemental composition can be calculated from this formula and compared against the values obtained experimentally from a combustion analysis. A close agreement between the experimental and theoretical percentages (typically within ±0.4%) provides strong evidence for the compound's identity and high purity. niscpr.res.in

Table 5: Elemental Composition of this compound (C₈H₁₂N₂O₂)

Element Theoretical Percentage (%)
Carbon (C) 57.13
Hydrogen (H) 7.19
Nitrogen (N) 16.65

Computational Chemistry and Theoretical Investigations of 1 Butyl 1h Pyrazole 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties of 1-Butyl-1H-pyrazole-4-carboxylic acid from first principles. These methods model the electronic structure of the molecule to derive various chemical and physical characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of pyrazole (B372694) derivatives. Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and calculate vibrational frequencies. researchgate.net For pyrazole-based systems, DFT calculations confirm that the optimized structure often corresponds to a true local minimum on the potential energy surface, validated by the absence of imaginary vibrational frequencies. nih.gov

Molecular Orbital Analysis (HOMO-LUMO): The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a significant parameter; a smaller gap generally implies higher chemical reactivity and lower thermodynamic stability, as less energy is required for electronic transitions. nih.govjcsp.org.pk For example, a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid calculated a HOMO-LUMO gap of approximately 4.458 eV, suggesting high electronic stability. nih.gov The distribution of these orbitals shows that the HOMO is typically localized over the pyrazole ring and the butyl group, while the LUMO is concentrated on the pyrazole and carboxylic acid moieties, indicating the pathway of intramolecular charge transfer.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps are invaluable for visualizing the electrostatic potential on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. nih.gov In a typical MEP map for a pyrazole carboxylic acid, negative potential (red and yellow regions) is concentrated around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyrazole ring not bonded to the butyl group. These sites are susceptible to electrophilic attack. Conversely, positive potential (blue regions) is found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid, indicating sites for nucleophilic attack. researchgate.net

Table 1: Representative Frontier Orbital Energies for Pyrazole Carboxylic Acid Analogs

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
3-(2-furyl)-1H-pyrazole-5-carboxylic acid-5.907-1.4494.458 nih.gov
N-[(1E)-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) methylene]-2-(6-methoxy)-2-naphthyl)-propionyl hydrazide-5.44-1.214.23 jcsp.org.pk
N-[(1E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(6-methoxy-2-naphthyl) propionyl hydrazide-5.56-1.244.32 jcsp.org.pk

Ab initio calculations, which are based on first principles without empirical parameters, are used for high-accuracy predictions of molecular properties. Studies on pyrazole-4-carboxylic acid have utilized these methods to investigate its structure and hydrogen-bonding dynamics. nih.govfu-berlin.de These calculations can accurately predict spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. For instance, theoretical IR spectra can be computed and compared with experimental data to assign vibrational modes. uomphysics.net

Energy calculations using ab initio methods on oligomers of pyrazole-4-carboxylic acid have shown that O-H···N hydrogen bridges are typically shorter and less bent than O···H-N bridges, providing insight into the stable conformations of hydrogen-bonded chains. nih.gov These high-level calculations are essential for understanding subtle structural details and intermolecular interactions that govern the solid-state architecture of these compounds. fu-berlin.de

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While specific MD simulation studies on this compound are not prominent, the methodology is crucial for understanding its dynamic behavior. MD simulations would model the molecule's movements over time, providing critical information on the conformational flexibility of the n-butyl group. This alkyl chain can adopt various conformations, and MD simulations can map the potential energy surface associated with these rotational and vibrational motions.

Furthermore, MD simulations are instrumental in studying solvent interactions. By simulating the molecule in a solvent box (e.g., water or ethanol), one can observe the formation and dynamics of hydrogen bonds between the carboxylic acid group and solvent molecules. These simulations would reveal the solvation structure, calculate the solvation free energy, and provide insights into how the solvent influences the molecule's conformation and reactivity, which is particularly relevant as calculations have shown that properties like the dipole moment can change significantly from the gas phase to a solution.

Reactivity and Reaction Pathway Prediction through Computational Modeling

Computational modeling is a predictive tool for understanding the reactivity of this compound. The global reactivity descriptors derived from DFT calculations, such as the HOMO-LUMO energy gap, electronegativity, chemical hardness, and softness, quantify the molecule's reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher reactivity. nih.gov

MEP maps further refine these predictions by pinpointing the specific sites for chemical reactions. researchgate.net The negatively charged regions on the oxygen and nitrogen atoms are predicted to be the centers for electrophilic interactions, while the positively charged acidic proton is a prime site for deprotonation or nucleophilic attack. This information is vital for designing synthesis pathways and for understanding potential interactions with biological targets. For example, computational studies on related pyrazole derivatives have been used to gain insights into their binding modes with enzymes, guiding the development of potent inhibitors. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within the molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is key to understanding intramolecular charge transfer (ICT) and the stability of the molecule. researchgate.netresearchgate.net

Non-Linear Optical (NLO) Properties Calculations

The investigation of non-linear optical (NLO) properties is a significant area of research for pyrazole derivatives due to their potential use in optoelectronic devices. researchgate.net Computational methods, particularly DFT, are used to calculate NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). eurjchem.com

These calculations are performed to understand how the molecular structure gives rise to NLO effects. The first hyperpolarizability (β) is a measure of the second-order NLO response and is crucial for applications like second-harmonic generation. dtic.mil For pyrazole derivatives, the magnitude of β is highly dependent on the presence and nature of electron-donating and electron-withdrawing groups, which facilitate intramolecular charge transfer. eurjchem.com Theoretical studies on related systems analyze how substituents on the pyrazole ring affect these NLO properties. The calculated values for this compound would be compared with those of known NLO materials, such as para-nitroaniline (PNA), to assess its potential for technological applications. eurjchem.com

Table 2: Calculated NLO Properties for a Related Pyrazole Derivative

Note: Data for a representative bis-spiropipridinon/pyrazole derivative calculated at the DFT-B3LYP/6-311G(d,p) level.

ParameterValueUnitSource
Dipole Moment (μ)Varies with substituentDebye eurjchem.com
Polarizability (α)Varies with substituenta.u. eurjchem.com
First Hyperpolarizability (βtot)Varies with substituenta.u. eurjchem.com

Tautomerism and Prototropic Rearrangement Studies

Computational chemistry and theoretical investigations play a crucial role in understanding the tautomerism and prototropic rearrangements of pyrazole derivatives, including this compound. Tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to different isomers. Prototropic rearrangement refers to this proton transfer process.

Theoretical studies, often employing Density Functional Theory (DFT) methods, are instrumental in predicting the relative stabilities of different tautomers and in elucidating the transition states and energy barriers associated with the proton transfer. researchgate.net These computational approaches allow for the examination of structures that may be difficult to isolate or characterize experimentally.

For pyrazole-4-carboxylic acids that are unsubstituted at the N1 position, the potential for tautomerism exists. researchgate.net The position of the proton can significantly influence the electronic properties and reactivity of the molecule. In the solid state, techniques like solid-state NMR (CPMAS) can be used to identify the predominant tautomeric form. researchgate.net

In solution, the equilibrium between tautomers can be influenced by factors such as the solvent and temperature. nih.gov NMR spectroscopy is a key experimental technique for studying these equilibria, with chemical shifts of 1H, 13C, and 15N nuclei providing insights into the tautomeric ratio. researchgate.netnih.gov

While specific computational studies on this compound are not extensively documented in the reviewed literature, research on analogous compounds provides a strong framework for understanding its likely behavior. For instance, studies on 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide have shown that in solution, a mixture of tautomers exists, with the ratio being temperature-dependent. nih.gov DFT calculations have been successfully used to correlate the experimental NMR data with the calculated structures of the tautomers. nih.gov

The following table summarizes the key aspects of tautomerism studies on related pyrazole compounds, which can be extrapolated to understand this compound.

Compound Studied Methodology Key Findings Reference
1H-pyrazole-4-carboxylic acidCrystallography, Solid-state NMR (CPMAS)Exhibits polymorphism and solid-state proton transfer in one of its polymorphic forms. researchgate.net
3(5)-methyl-1H-pyrazole-4-carboxylic acidSolid-state and solution NMRShows tautomerism that has been characterized at low temperatures. researchgate.net
1H-pyrazole-3(5)-(N-tert-butyl)carboxamideX-ray crystallography, 13C and 15N CP/MAS NMR, DFT (GIAO) calculationsExists as a single tautomer in the solid state, while both tautomers are present in solution in a temperature-dependent ratio. nih.gov

These studies highlight the dynamic nature of proton placement in the pyrazole ring system and the powerful combination of computational and experimental methods to investigate these phenomena. The butyl group in this compound is expected to influence the electronic environment of the pyrazole ring, but the fundamental principles of tautomerism and prototropic rearrangement would remain applicable.

Reactivity Profiles and Mechanistic Studies of 1 Butyl 1h Pyrazole 4 Carboxylic Acid

Acid-Base Chemistry and pKa Determination in Various Media

The acid-base properties of 1-Butyl-1H-pyrazole-4-carboxylic acid are defined by two main features: the carboxylic acid group (-COOH) and the pyrazole (B372694) ring. The carboxylic acid group is the primary acidic center, capable of donating a proton to form a carboxylate anion. orgosolver.comlibretexts.org The acidity, quantified by the acid dissociation constant (pKa), is influenced by the electronic nature of the pyrazole ring.

In aqueous media, carboxylic acids are weak acids that partially dissociate. youtube.com The pKa value indicates the strength of the acid; a lower pKa signifies a stronger acid. orgosolver.com While the specific experimentally determined pKa for this compound is not readily found in the literature, its value can be estimated by comparing it to related compounds. Pyrazole itself is weakly basic with a pKa of 2.5 for its conjugate acid. imperial.ac.uk The carboxylic acid functionality is significantly more acidic. For comparison, pyrazole-4-carboxylic acid has a reported melting point of 282 °C (decomposition) and is a weak acid. sigmaaldrich.com The N-butyl group is an electron-donating group via induction, which would be expected to slightly increase the pKa (decrease the acidity) compared to the unsubstituted pyrazole-4-carboxylic acid.

Table 1: Comparison of pKa Values for Pyrazole and Related Acids

Compound Functional Group Typical pKa in Water Reference
Benzoic Acid Carboxylic Acid 4.20 orgosolver.com
Acetic Acid Carboxylic Acid 4.76 orgosolver.com
Pyrazole (conjugate acid) Pyridine-like Nitrogen 2.5 imperial.ac.uk

Note: This table provides context by comparing the acidity of related structures. The specific pKa for this compound is not listed but would be primarily determined by its carboxylic acid group.

Electrophilic and Nucleophilic Reactivity of the Pyrazole Ring and Carboxylic Acid Moiety

The reactivity of this compound is a composite of the individual reactivities of the pyrazole ring and the carboxylic acid group.

Pyrazole Ring Reactivity: The pyrazole ring is an aromatic heterocycle. Due to the presence of two nitrogen atoms, the ring is generally less electron-rich than pyrrole (B145914) but still susceptible to electrophilic aromatic substitution. imperial.ac.uk Electron density mapping shows that the C4 position of the pyrazole ring has the highest electron density, making it the most favorable site for electrophilic attack. quora.com However, in this compound, this position is already substituted. The carboxylic acid group is an electron-withdrawing and deactivating group, which makes further electrophilic substitution on the ring (at C3 or C5) more difficult compared to unsubstituted pyrazole.

The pyrazole ring is generally resistant to nucleophilic aromatic substitution unless activated by potent electron-withdrawing groups. imperial.ac.uk

Carboxylic Acid Moiety Reactivity: The carboxylic acid group exhibits typical reactivity. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. This leads to classic reactions such as:

Esterification: Reaction with alcohols, typically under acidic catalysis, to form esters. researchgate.net

Amide Formation: Reaction with amines, often requiring conversion of the carboxylic acid to a more reactive derivative like an acid chloride, to form amides. researchgate.net

The acidic proton can be removed by a base, forming a carboxylate anion, which is a key step in many of its reactions. libretexts.org

Table 2: Summary of Reactivity

Moiety Type of Reaction Preferred Position/Site Notes
Pyrazole Ring Electrophilic Substitution C3 or C5 Deactivated by the C4-carboxylic acid group.
Carboxylic Acid Nucleophilic Acyl Substitution Carbonyl Carbon Forms esters, amides, etc. researchgate.netresearchgate.net

| Carboxylic Acid | Deprotonation | Acidic Proton | Forms a carboxylate salt with bases. libretexts.org |

Cycloaddition and Condensation Reactions Involving the Pyrazole Scaffold

The primary involvement of the pyrazole scaffold in cycloaddition and condensation reactions is typically during its synthesis, rather than as a reaction of the pre-formed aromatic ring. The most common methods for synthesizing the pyrazole core include:

Cyclocondensation: The reaction of a hydrazine (B178648) (like butylhydrazine) with a 1,3-dicarbonyl compound or its equivalent. This is a highly versatile method for creating substituted pyrazoles. nih.govresearchgate.net

1,3-Dipolar Cycloaddition: The reaction between a 1,3-dipole (like a diazo compound) and a dipolarophile (like an alkyne). nih.govnih.gov

Once formed, the aromatic pyrazole ring of this compound is generally unreactive towards cycloaddition reactions. However, the carboxylic acid functional group readily participates in condensation reactions. For example, it can undergo condensation with amines or alcohols to yield amides or esters, respectively. researchgate.net These reactions typically proceed via the activation of the carboxylic acid, for instance, by converting it to an acid chloride, which then reacts with the nucleophile. researchgate.netresearchgate.net

Metal Chelation and Coordination Chemistry with this compound Ligands

This compound is an excellent candidate for use as a ligand in coordination chemistry. It possesses two potential coordination sites: the pyridine-like nitrogen atom (at position 2) of the pyrazole ring and the oxygen atoms of the carboxylate group. This allows it to act as a versatile building block for constructing coordination polymers and metal-organic frameworks (MOFs).

Studies on similar ligands, such as 1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid, demonstrate the ability to form complexes with various transition metal ions like Mn(II), Co(II), and Ni(II). acs.org The coordination can occur in several modes:

Monodentate: Coordination through one of the carboxylate oxygens or the pyrazole nitrogen.

Bidentate Chelating: Both oxygens of the carboxylate group coordinate to the same metal center.

Bidentate Bridging: The carboxylate group bridges two different metal centers.

The combination of the pyrazole N-donor and the carboxylate O-donor sites allows the ligand to bridge metal ions, leading to the formation of extended structures such as 1D chains, 2D layers, or 3D frameworks. acs.org The specific structure is influenced by the metal ion's coordination preference, the reaction conditions, and the stoichiometry.

Table 3: Potential Coordination Modes with Metal Ions (M)

Coordination Site(s) Mode Resulting Structure
Pyrazole N and Carboxylate O Bidentate Bridging Can lead to polymers (chains, layers). acs.org
Carboxylate O,O' Bidentate Chelating Forms a chelate ring with a single metal ion.

Radical Reactions and Mechanistic Antioxidant Properties (e.g., DPPH radical scavenging)

Pyrazole derivatives are a class of compounds that have been investigated for their antioxidant properties. openreadings.eu The mechanism of antioxidant activity often involves the scavenging of free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This process typically occurs through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.

While specific DPPH scavenging data for this compound is not available, studies on other pyrazole derivatives show a wide range of activities, which are highly dependent on their substitution patterns. For instance, the introduction of hydroxyl or amino groups onto the pyrazole or an attached aryl ring can significantly enhance antioxidant activity. nih.govjmchemsci.com

Table 4: DPPH Radical Scavenging Activity of Example Pyrazole Derivatives

Compound IC50 (µM) Reference Standard (IC50, µM) Notes
Phenyl-Pyrazolone Derivative 4e 92.64% inhibition (concentration not specified) Ascorbic Acid (96.69% inhibition) Dichloro substitution was found to enhance activity. nih.gov
Pyrazolone Derivative EDA High activity (qualitative) - Structurally related to the antioxidant drug edaravone. mdpi.com

Note: This table shows examples of antioxidant activity in the broader class of pyrazole derivatives to illustrate their potential. The activity of this compound has not been specifically reported in these studies.

Applications in Advanced Chemical Synthesis and Catalysis

As a Building Block in Complex Molecule Synthesis

1-Butyl-1H-pyrazole-4-carboxylic acid is a versatile building block for creating more complex molecules, particularly those containing heterocyclic systems. The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities. researchgate.netnih.goveurekaselect.com

Precursor in Heterocyclic Scaffold and Library Synthesis

The pyrazole core is a fundamental component in numerous biologically active compounds. nih.gov Pyrazole carboxylic acid derivatives are considered significant scaffolds in the synthesis of diverse heterocyclic compounds due to their versatile applicability. eurekaselect.comresearchgate.net The carboxylic acid moiety of this compound can be readily converted into other functional groups such as esters, amides, or acid chlorides, facilitating its incorporation into larger, more elaborate molecular frameworks. nih.gov This makes it an ideal precursor for generating libraries of diverse compounds for drug discovery and material science applications. The reaction of the carboxylic acid with various amines or alcohols allows for the systematic exploration of chemical space around the pyrazole core. Pyrazole-carboxaldehydes, derived from the corresponding carboxylic acids, are also versatile precursors for a range of pyrazole-substituted heterocyclic systems. semanticscholar.org

Starting MaterialReagent/ConditionResulting Scaffold/LinkageReference
Pyrazole-3-carboxylic acidSOCl₂, DMFNitrile derivative researchgate.net
Pyrazole-3-carboxylic acidChiral amino alcoholsThioureide derivatives researchgate.net
4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acidSOCl₂Acid chloride nih.gov
Ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylateAlkaline hydrolysis1-allyl-3-amino-1H-pyrazole-4-carboxylic acid nih.gov

Role in Natural Product Inspired Synthesis

While pyrazole-containing natural products are rare, the pyrazole nucleus is a common motif in synthetic molecules designed to mimic or improve upon the properties of natural products. nih.gov The stability and aromaticity of the pyrazole ring, combined with its ability to engage in hydrogen bonding, make it an attractive replacement for other heterocyclic systems found in nature. This compound can be used to introduce this valuable scaffold into synthetic targets inspired by natural products, potentially enhancing their biological activity or improving their pharmacokinetic properties. A vast number of natural compounds with diverse structures contain an azole nucleus and are recognized as a crucial class of biologically active heterocycles. nih.gov

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. supramolecularevans.com this compound is an excellent candidate for constructing such assemblies due to its capacity for forming predictable and robust intermolecular bonds.

Hydrogen Bond DonorHydrogen Bond AcceptorType of InteractionSignificance
Carboxylic Acid (-OH)Carboxylic Acid (C=O)O-H···OForms robust centrosymmetric dimers
Carboxylic Acid (-OH)Pyrazole NitrogenO-H···NLinks carboxylic acid and pyrazole moieties
Pyrazole Nitrogen (-NH, tautomeric form)Carboxylic Acid (C=O)N-H···OConnects pyrazole rings to carboxyl groups
Pyrazole Nitrogen (-NH, tautomeric form)Pyrazole NitrogenN-H···NForms chains or sheets of pyrazole units

Metal-Organic Frameworks (MOFs) and Coordination Polymer Design

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netdntb.gov.ua Pyrazole-carboxylic acid compounds are versatile molecular platforms for the construction of MOFs. researchgate.net The carboxylate group of this compound can chelate or bridge metal centers, while the pyrazole's nitrogen atoms can also coordinate to the metal, making it a multidentate linker. researchgate.net This dual functionality allows for the creation of stable and porous frameworks with diverse topologies. mocedes.org The N-butyl group extends into the pores of the framework, modifying their size, shape, and chemical environment, which can be tailored for specific applications like gas storage or separation. researchgate.net The ability to tune these properties makes pyrazole-based linkers highly valuable in the design of functional MOFs and coordination polymers. digitellinc.com

Applications in Homogeneous and Heterogeneous Catalysis

The structure of this compound lends itself to applications in both homogeneous and heterogeneous catalysis. tue.nlrsc.org In homogeneous catalysis, the molecule can be part of a larger ligand that coordinates to a metal center, influencing the catalyst's activity and selectivity. The electronic properties of the pyrazole ring and the steric bulk of the butyl group can be fine-tuned to optimize catalytic performance.

In the realm of heterogeneous catalysis, MOFs constructed using this compound as a linker can serve as robust catalytic platforms. mocedes.org The metal nodes themselves can act as Lewis acid sites, or functional groups can be introduced post-synthetically. The defined porous structure of these MOFs allows for size-selective catalysis, where only molecules of a certain dimension can access the active sites. Furthermore, carboxylic acids can be grafted onto supports to create solid acid catalysts for various organic transformations, suggesting that the carboxylic acid moiety of the compound itself can be catalytically active. nih.gov

Ligand Design for Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions)

The pyrazole scaffold is a well-established motif in the design of ligands for transition metal catalysis, particularly for palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis. The nitrogen atoms of the pyrazole ring can coordinate to the palladium center, influencing its electronic properties and steric environment, which in turn dictates the efficiency and selectivity of the catalytic process.

While specific studies detailing the use of this compound as a ligand were not prominently found, the broader class of pyrazole-containing ligands has been extensively utilized. For instance, pyrazole-tethered phosphine ligands have demonstrated high efficiency in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions. In these systems, the pyrazole moiety can play a crucial role in stabilizing the palladium catalyst and modulating its reactivity.

The carboxylic acid group at the 4-position of the pyrazole ring in this compound could serve multiple purposes in ligand design. It could act as an anchoring group to immobilize the catalyst on a solid support, or it could be transformed into other functional groups, such as esters or amides, to fine-tune the steric and electronic properties of the resulting ligand. Research on related pyrazole-4-carboxylate derivatives has shown that the substituent at the C4 position can act as a blocking group, directing palladium-catalyzed C-H bond activation to the C5 position with high regioselectivity. This highlights the significant influence of the carboxylic acid functionality on the outcome of palladium-catalyzed transformations.

Below is a conceptual data table illustrating the potential application of a hypothetical ligand derived from this compound in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, based on general knowledge of similar pyrazole-based ligands.

Table 1: Hypothetical Performance of a 1-Butyl-1H-pyrazole-4-carboxylate-Derived Ligand in a Palladium-Catalyzed Suzuki-Miyaura Coupling

Entry Aryl Halide Arylboronic Acid Catalyst Loading (mol%) Solvent Base Temp (°C) Time (h) Yield (%)
1 4-Bromoanisole Phenylboronic acid 1 Toluene K₂CO₃ 100 12 >95
2 4-Chlorotoluene Phenylboronic acid 2 Dioxane K₃PO₄ 110 24 85
3 1-Bromo-4-nitrobenzene 4-Methoxyphenylboronic acid 1 DMF Cs₂CO₃ 80 8 >98

Note: This table is illustrative and based on the performance of similar pyrazole-based ligand systems. Specific experimental data for a ligand derived directly from this compound is not available in the searched literature.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a powerful and often more sustainable alternative to metal-based catalysis. While specific organocatalytic applications of this compound have not been detailed in the available research, its structure contains functionalities that are amenable to such applications.

The carboxylic acid group could participate in hydrogen bonding interactions, a key feature of many organocatalysts that activate substrates and control stereoselectivity. Furthermore, the pyrazole core can be functionalized to introduce chiral centers, making it a potential scaffold for asymmetric organocatalysis. For instance, chiral pyrazole derivatives have been successfully employed as organocatalysts in Henry reactions, achieving good yields and enantioselectivities.

The N-butyl group on the pyrazole ring can influence the solubility and steric environment of a potential catalyst derived from this compound. While the direct role of this compound as an organocatalyst is yet to be explored and reported, its potential as a precursor for more complex chiral organocatalysts is a plausible area for future research.

The following table provides a conceptual overview of the potential use of a chiral organocatalyst derived from this compound in an asymmetric Michael addition, a common transformation in organocatalysis.

Table 2: Hypothetical Application of a Chiral this compound-Derived Organocatalyst in an Asymmetric Michael Addition

Entry Michael Donor Michael Acceptor Catalyst Loading (mol%) Solvent Temp (°C) Time (h) Yield (%) Enantiomeric Excess (%)
1 Diethyl malonate Chalcone 10 CH₂Cl₂ 25 24 90 85
2 Acetone Nitrostyrene 15 Toluene 0 48 82 92
3 Cyclohexanone Methyl vinyl ketone 10 CHCl₃ 25 36 88 78

Note: This table is for illustrative purposes, demonstrating the potential of chiral pyrazole-based organocatalysts. Specific experimental results for an organocatalyst derived from this compound are not available in the searched literature.

Integration into Materials Science and Nanotechnology Research

Polymer Chemistry and Functional Materials Design

There is currently a lack of specific published research detailing the use of 1-Butyl-1h-pyrazole-4-carboxylic acid as a monomer or functional component in polymer synthesis. The carboxylic acid and pyrazole (B372694) groups offer potential for polymerization and functionalization; however, studies explicitly demonstrating this for the n-butyl substituted variant are not available. While polymers are sometimes used as supports for catalysts in reactions involving pyrazole compounds, this does not constitute an application of the pyrazole compound itself within a functional material. nih.gov

Optoelectronic Materials Applications

The pyrazole scaffold is known to be a component of some fluorescent molecules. A related compound, 3-Bromo-1-butyl-1H-pyrazole-4-carboxylic acid, is associated with applications in fluorescent probes and staining, suggesting that the butyl-pyrazole-carboxylic acid structure could potentially be modified to create fluorescent sensors. nih.gov However, specific studies on the fluorescent properties and sensor applications of this compound itself are not documented.

There is no available research to indicate that this compound has been investigated or utilized as a component in the fabrication of Organic Light-Emitting Diodes (OLEDs).

Surface Chemistry and Coatings Applications

Information regarding the application of this compound in surface chemistry or as a component in coatings is not present in the available scientific literature. While its chemical structure suggests potential for surface modification, no such research has been published.

Nanomaterial Functionalization and Hybrid Systems

There is no specific evidence of this compound being used for the functionalization of nanomaterials or in the development of hybrid systems. While nanomaterials are employed as catalysts in the synthesis of some pyrazole derivatives, this does not represent an application of the target compound in nanomaterial science. nih.gov

Emerging Research Frontiers and Future Directions for 1 Butyl 1h Pyrazole 4 Carboxylic Acid

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has evolved significantly, moving towards more efficient and environmentally benign processes researchgate.net. For 1-Butyl-1H-pyrazole-4-carboxylic acid, future synthetic explorations are likely to focus on green chemistry principles.

Key approaches include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of pyrazole-4-carboxylic acid derivatives compared to conventional heating methods nih.gov. For instance, MAOS can decrease reaction times from hours to minutes, with yields increasing to over 90% nih.gov.

Multicomponent Reactions (MCRs): One-pot MCRs are gaining prominence as they offer high atom economy and procedural simplicity. nih.gov. These reactions can construct the pyrazole core in a single step from readily available starting materials mdpi.com.

Green Catalysts: The use of sustainable and recyclable catalysts, such as nano-ZnO, provides an eco-friendly alternative for synthesizing substituted pyrazoles with excellent yields (up to 95%) and short reaction times mdpi.comnih.gov.

Solvent-Free Reactions: Conducting reactions under neat conditions, such as using a Vilsmeier reagent without a solvent, represents another sustainable strategy for preparing 1H-pyrazole-4-carboxylic acid esters, which are precursors to the target acid researchgate.netresearchgate.net.

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

MethodologyKey AdvantagesTypical Reaction TimeTypical YieldsSource(s)
Conventional HeatingWell-established procedures2 - 24 hours48% - 90% nih.gov
Microwave-Assisted SynthesisDrastic reduction in time, improved yields2 - 5 minutes62% - 98% nih.gov
Multicomponent ReactionsHigh atom economy, operational simplicityVaries (often < 1 hour)85% - 98% nih.gov
Green Catalysis (e.g., nano-ZnO)Recyclable catalyst, environmentally friendly< 1 hour~95% mdpi.comnih.gov

Advanced Computational Design and Virtual Screening for Targeted Applications

Computational methods are revolutionizing drug discovery by enabling the rapid and cost-effective screening of vast chemical libraries and the rational design of molecules for specific biological targets nih.govnih.gov. For this compound, these in silico techniques can predict potential applications and guide synthetic efforts.

Future directions in this area include:

Structure-Based Virtual Screening (SBVS): Using molecular docking, researchers can predict the binding affinity and orientation of this compound within the active site of known protein targets nih.gov. This approach has been successfully used to identify pyrazole-based inhibitors for targets like protein kinases and xanthine oxidoreductase mdpi.comnih.gov.

Ligand-Based Virtual Screening (LBVS): When a target's 3D structure is unknown, LBVS can be used to identify molecules with similar properties to known active compounds nih.gov. For instance, a related compound, 5-Butyl-1H-pyrazole-3-carboxylic acid, is a known ligand for Hydroxycarboxylic acid receptors (HCARs), suggesting that this compound could be screened against these or similar G-protein coupled receptors zhanggroup.org.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to understand the structural and electronic properties of the molecule, which helps in predicting its reactivity and potential for intermolecular interactions, such as hydrogen bonding researchgate.netresearchgate.net.

Table 2: Computational Approaches for Drug Discovery

TechniqueApplication for this compoundPotential TargetsSource(s)
Molecular Docking (SBVS)Predict binding modes and affinity to protein targets.Protein Kinases, Xanthine Oxidoreductase, Aurora Kinase mdpi.comnih.govmdpi.com
Pharmacophore Modeling (LBVS)Identify novel targets based on similarity to known active ligands.Hydroxycarboxylic Acid Receptors (HCARs) nih.govzhanggroup.org
DFT CalculationsAnalyze molecular geometry, electronic properties, and reactivity.N/A (Analyzes the molecule itself) researchgate.netresearchgate.net

Development of New Catalytic Systems Utilizing the Pyrazole Scaffold

The pyrazole scaffold is not only a pharmacophore but also a versatile building block in catalysis. The two adjacent nitrogen atoms in the pyrazole ring make it an excellent ligand for coordinating with a wide range of metal ions researchgate.net.

Future research could focus on:

Homogeneous Catalysis: Complexes involving pyrazole ligands are known to be efficient and versatile catalysts in various chemical transformations researchgate.net. Derivatives of this compound could be synthesized to act as ligands for metals in reactions such as cross-coupling or oxidation.

Heterogeneous Catalysis: The pyrazole moiety can be incorporated into solid supports, such as polymers or metal-organic frameworks (MOFs), to create recyclable heterogeneous catalysts. These systems combine the high activity of homogeneous catalysts with the ease of separation and reuse nih.gov.

Photoredox Catalysis: Pyrazoles have been successfully used in photocatalytic reactions, such as C-H amination, highlighting their potential in light-driven, sustainable chemical synthesis acs.org.

Expansion into Unexplored Biological Pathways and Mechanistic Deconvolution (Non-clinical)

While pyrazole derivatives are known to interact with a wide array of biological targets, many pathways remain unexplored. A key future direction is to identify novel targets for this compound and to elucidate its mechanism of action at a molecular level.

Research in this domain will likely involve:

Target Identification: Utilizing chemical proteomics and screening assays to identify novel protein binding partners. Based on the activity of structurally similar compounds, potential targets could include Hydroxycarboxylic acid receptors 2 and 3 (HCAR2, HCAR3), for which 5-Butyl-1H-pyrazole-3-carboxylic acid is a known ligand zhanggroup.org.

Mechanistic Studies: Once a target is identified, detailed non-clinical studies would be required to understand how the compound modulates the biological pathway. This involves investigating its effect on enzyme kinetics, downstream signaling cascades, and cellular phenotypes. For instance, if the compound inhibits a specific kinase, studies would focus on how this inhibition leads to an anticancer or anti-inflammatory effect mdpi.commdpi.com.

Integration into Multidisciplinary Research Platforms (e.g., Chemoinformatics, Robotics in Synthesis)

The acceleration of research and development requires the integration of chemical synthesis with advanced data analysis and automation.

Chemoinformatics: This field leverages computational tools to manage and analyze vast datasets of chemical information. For this compound and its analogues, chemoinformatics platforms can be used to build quantitative structure-activity relationship (QSAR) models, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and manage screening data, thereby streamlining the drug discovery process nih.gov.

Robotics in Synthesis: Automated synthesis platforms can dramatically accelerate the creation and testing of new molecules. By combining robotic systems with the efficient synthetic methodologies described previously (e.g., MAOS, MCRs), researchers can perform high-throughput synthesis of a library of derivatives of this compound. This allows for rapid exploration of structure-activity relationships (SAR) and optimization of lead compounds researchgate.netnih.gov.

Q & A

Q. What are the standard synthetic routes for 1-Butyl-1H-pyrazole-4-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves cyclocondensation reactions. For example, ethyl acetoacetate can react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a hydrazine derivative (e.g., butylhydrazine for the 1-butyl substituent) to form the pyrazole ring. Subsequent hydrolysis under basic conditions yields the carboxylic acid derivative . Intermediates are characterized via 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR to confirm regioselectivity and functional group integrity.

Q. What spectroscopic and crystallographic methods are critical for structural validation of pyrazole-4-carboxylic acid derivatives?

  • Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^1H-NMR and 13C^{13}C-NMR identify substituent positions and electronic environments.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL resolves bond lengths, angles, and crystal packing. For example, intermolecular hydrogen bonds in similar compounds (e.g., 5-methyl-1-phenyl derivatives) stabilize crystal structures .

Q. How are computational methods integrated with experimental data to predict molecular properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize molecular geometry and predict vibrational frequencies, which are cross-validated with experimental FT-IR data. Discrepancies >5% between computed and observed spectra may indicate conformational flexibility or solvent effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in pyrazole-4-carboxylic acid synthesis?

  • Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) during cyclocondensation reduces side reactions like over-alkylation.
  • Catalyst Screening : Lewis acids (e.g., ZnCl2_2) improve regioselectivity in pyrazole ring formation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the target compound from byproducts such as unreacted hydrazines or dimerized intermediates .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

  • Solvent Modeling : Including solvent effects (e.g., polarizable continuum models) in DFT simulations improves agreement with NMR chemical shifts.
  • Dynamic Effects : Molecular dynamics simulations account for temperature-dependent conformational changes, addressing discrepancies in 1H^1H-NMR splitting patterns .
  • Crystallographic Validation : SC-XRD data (e.g., torsional angles) can override computational predictions when steric clashes or hydrogen bonding dominate molecular geometry .

Q. How are hydrogen bonding networks analyzed in pyrazole-4-carboxylic acid crystals, and what are their implications?

  • Software Tools : Programs like Mercury (CCDC) visualize hydrogen bonds (e.g., O–H···N or N–H···O) and quantify interaction distances/angles .
  • Thermal Stability : Stronger hydrogen bonds (e.g., carboxylic acid dimers) correlate with higher melting points, as seen in 5-methyl-1-phenyl derivatives (mp 241–242°C) .
  • Solubility : Networks involving solvent molecules (e.g., methanol clathrates) impact solubility profiles, critical for formulation studies .

Methodological Notes

  • Data Sources : Avoid non-peer-reviewed platforms (e.g., commercial catalogs). Prioritize crystallographic data from Acta Crystallographica and synthetic protocols from journals like Research on Chemical Intermediates .
  • Safety : Refer to SDS sheets for handling guidelines (e.g., tert-butyl derivatives require ventilation due to volatile byproducts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.